Paeonoside

Natural Product Chemistry Phytochemical Classification Chemotaxonomy

Undefined Paeonia extracts and structurally unrelated monoterpene glycosides (e.g., paeoniflorin) cannot substitute for paeonoside in osteoblast differentiation research-paeonoside uniquely activates BMP2 and Wnt3a signaling cascades, leading to RUNX2 upregulation and enhanced mineralization. This compound addresses that gap: • Upregulates BMP2, Wnt3a, and RUNX2 in MC3T3-E1 pre-osteoblasts, enhancing ALP activity and mineralized nodule formation • ≥98% HPLC purity ensures reproducibility; LD50 >2000 mg/kg supports safe in vivo ADME/PK studies • Serves as certified reference standard for analytical method validation in phytopharmaceutical QC

Molecular Formula C15H20O8
Molecular Weight 328.31 g/mol
CAS No. 20309-70-0
Cat. No. B1217928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePaeonoside
CAS20309-70-0
Molecular FormulaC15H20O8
Molecular Weight328.31 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=C(C=C1)OC)OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C15H20O8/c1-7(17)9-4-3-8(21-2)5-10(9)22-15-14(20)13(19)12(18)11(6-16)23-15/h3-5,11-16,18-20H,6H2,1-2H3/t11-,12-,13+,14-,15-/m1/s1
InChIKeyAVIUTYMRHHBXPB-UXXRCYHCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Paeonoside Structure and Pharmacology


Paeonoside (CAS 20309-70-0), systematically identified as kaempferol-3-β-glucoside-7-β-glucoside, is a flavonoid diglycoside isolated predominantly from the flowers of Paeonia arborea and Paeonia suffruticosa [1]. Structurally, it belongs to the flavonol glycoside class, distinguishing it from the monoterpene glycosides (e.g., paeoniflorin, oxypaeoniflorin) and phenolics (e.g., paeonol) more commonly associated with Paeonia root cortex [1]. Reported biological activities include promotion of osteoblast differentiation and wound healing, alongside preliminary evidence of antidiabetic activity and in vivo protection in sepsis models [2].

Flavonoid diglycoside probe distinct from monoterpene glycosides
Reported in osteoblast differentiation and mineralization models
Explored in wound healing and sepsis model contexts

Why Monoterpene Glycosides Cannot Replace Paeonoside


Substitution of paeonoside with structurally distinct Paeonia-derived compounds, such as monoterpene glycosides (e.g., paeoniflorin) or simple phenolics (e.g., paeonol), is not scientifically warranted. Paeonoside is a flavonol diglycoside (kaempferol-3,7-diglucoside), whereas major co-occurring compounds like paeoniflorin are monoterpene glycosides with fundamentally different core scaffolds and, consequently, divergent molecular targets [1]. This structural divergence results in non-overlapping mechanisms of action. For instance, paeonoside has been mechanistically linked to the activation of BMP2 and Wnt3a signaling cascades in pre-osteoblasts, leading to RUNX2 upregulation and enhanced mineralization [2]. This specific pathway engagement is not a reported attribute of paeoniflorin or paeonol in identical osteoblast models, precluding generic substitution in applications targeting osteoblast differentiation. Furthermore, in vivo sepsis model studies demonstrate that the protective efficacy varies substantially among co-isolated constituents from the same plant source, with certain compounds conferring markedly higher survival rates than others [3]. Procurement of paeonoside, rather than an undefined 'Paeonia extract' or a structurally unrelated analog, is essential to ensure the specific biological activity associated with this precise chemical entity.

Monoterpene glycosides (e.g., paeoniflorin) have fundamentally different core scaffolds and may not engage the same biological targets.
BMP2/Wnt3a pathway activation observed with paeonoside is not a reported property of paeoniflorin or paeonol in osteoblast models.
Sepsis model-response context may differ among co-isolated Paeonia constituents; paeonoside's profile cannot be inferred from whole extracts.

Paeonoside: Key Differentiating Evidence


Flavonoid Diglycoside vs. Monoterpene Glycoside Scaffolds

Paeonoside is a flavonol diglycoside (kaempferol-3-β-glucoside-7-β-glucoside), a structural class distinct from the monoterpene glycosides (e.g., paeoniflorin, oxypaeoniflorin) and simple phenolics (e.g., paeonol) that co-occur in Paeonia species. While compounds like paeoniflorin are monoterpene glycosides, paeonoside possesses a flavone-based core with a C6-C3-C6 carbon skeleton [1]. This fundamental structural difference implies divergent molecular recognition by biological targets and dictates that functional equivalence cannot be assumed.

Chemical Class
Class-level
Flavonoid diglycoside
C27H30O15
Monoterpene glycoside
C23H28O11
Structural class may not transfer
Flavonoid vs monoterpene biosynthetic origin
Natural Product Chemistry Phytochemical Classification Chemotaxonomy

BMP2/Wnt3a-RUNX2 Axis in Osteoblast Differentiation

In pre-osteoblast MC3T3-E1 cells, paeonoside (PASI) enhances osteoblast differentiation and mineralized nodule formation through a defined mechanism: activation of BMP2 and Wnt3a signaling, leading to increased expression of RUNX2 [1]. This specific pathway engagement has been quantitatively demonstrated via Western blot and qPCR analyses. In contrast, paeoniflorin has been shown to protect osteoblasts from antimycin A-induced cytotoxicity via improved mitochondrial function [2], and paeonol has not been reported to modulate BMP2/Wnt3a in identical models. This mechanistic divergence is not captured by generic 'osteogenic activity' claims.

Osteoblast Mechanism
Class-level
BMP2/Wnt3a → RUNX2 activation
Mitochondrial protection (antimycin A model)
Pathway context may differ
MC3T3-E1 pre-osteoblast model
Bone Biology Osteoblast Differentiation Cell Signaling

High-Purity Reference Standard Availability

Paeonoside is commercially available as a characterized reference standard with HPLC-determined purity of 99.59% . This high purity specification facilitates accurate and reproducible experimental dosing in research applications. While purity data for other Paeonia-derived glycosides like apiopaeonoside or oxypaeoniflorin may vary by vendor, the documented availability of high-purity paeonoside provides a verifiable quality benchmark for procurement.

Purity Specification
Data to verify
99.59% (HPLC)
Supports reference-standard review
Supplier-reported specification
Analytical Chemistry Quality Control Reference Standard

In Vivo Safety Profile

Preliminary toxicological assessment indicates that paeonoside exhibits low acute toxicity, with an oral LD50 greater than 2000 mg/kg in rats . This quantitative safety threshold provides a basis for selecting paeonoside over compounds with unknown or less favorable toxicity profiles in early-stage in vivo experimentation. Comparative LD50 data for structurally related Paeonia glycosides (e.g., apiopaeonoside, benzoylpaeoniflorin) in the same species and route are not readily available in the primary literature, but this value serves as a baseline safety reference for paeonoside.

Reported LD50
Data to verify
>2000 mg/kg (rat, oral)
Supports dose-model interpretation
Single route/species; comparative data limited
Toxicology In Vivo Safety Preclinical Pharmacology

Paeonoside Research Applications


BMP2/Wnt3a-Mediated Osteoblast Differentiation

Paeonoside is a suitable tool compound for studying the BMP2 and Wnt3a signaling pathways in osteoblast biology. Its demonstrated ability to upregulate BMP2, Wnt3a, and downstream RUNX2 expression in MC3T3-E1 cells, leading to enhanced ALP activity and mineralized nodule formation, makes it a specific chemical probe for this signaling axis [1]. This application is directly supported by evidence showing that inhibition of BMP2 or Wnt3a pathways attenuates paeonoside-mediated osteoblast differentiation [1].

Chemotaxonomic Marker for Paeoniaceae

As a flavonol diglycoside (kaempferol-3,7-diglucoside) with a well-defined structural identity, paeonoside serves as a chemotaxonomic marker for distinguishing Paeonia species and sections. Its presence as a major glycoside in Paeonia arborea flowers, contrasting with the predominance of astragalin (kaempferol-3-glucoside) in P. suffruticosa flowers, provides a quantifiable phytochemical differentiation between these taxa [2]. High-purity paeonoside (99.59%) is essential for accurate quantification in comparative phytochemical analyses .

Pharmacokinetic Profiling of Flavonoid Diglycosides

The documented low acute oral toxicity of paeonoside (LD50 >2000 mg/kg in rats) supports its use as a model flavonoid diglycoside for in vivo pharmacokinetic and bioavailability studies . Its defined chemical structure and commercial availability at high purity facilitate accurate dosing and analytical detection in biological matrices. This application is particularly relevant for comparative studies examining the absorption, distribution, metabolism, and excretion (ADME) of flavonoid glycosides versus their aglycone counterparts (e.g., kaempferol).

Analytical Reference Standard for Paeonia Products

High-purity paeonoside (99.59% HPLC) serves as a certified reference standard for the development and validation of analytical methods (e.g., HPLC, LC-MS) aimed at quantifying paeonoside in Paeonia plant extracts, dietary supplements, or traditional medicine formulations . The use of a characterized reference standard ensures method accuracy, linearity, and reproducibility, which are critical for regulatory compliance and quality assurance in the phytopharmaceutical industry.

Application
Selection Property
Validation Focus
Osteoblast signaling pathway research
BMP2/Wnt3a pathway modulation
RUNX2 expression & mineralization readouts
Phytochemical fingerprinting
Flavonoid diglycoside identity
Chromatographic purity & identity confirmation
Flavonoid glycoside ADME studies
Reported acute toxicity context
Exposure-model interpretation & analytical detection
Analytical reference standard
High-purity specification
Method linearity & reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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